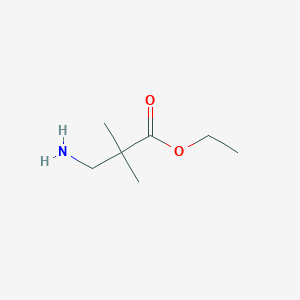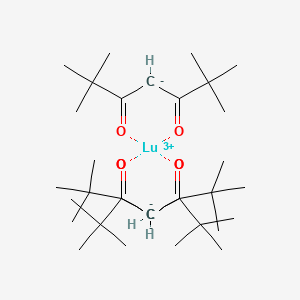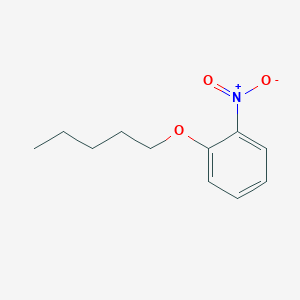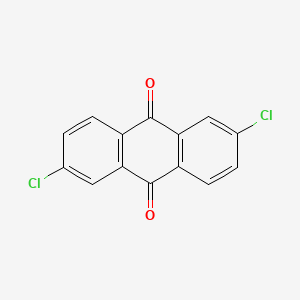
2,2',3,3',5,6,6'-七氯联苯
描述
2,2',3,3',5,6,6'-Heptachlorobiphenyl (HCB) is a polychlorinated biphenyl (PCB) that is often used in scientific research. It is a non-biodegradable, persistent organic pollutant (POP) that is known to accumulate in the environment, particularly in aquatic ecosystems. HCB has been found in fish, shellfish, birds, and mammals. It is a known endocrine disruptor and has been linked to adverse health effects, including reproductive and developmental toxicity.
科学研究应用
溶解度和超临界流体
- 溶解度研究:Anitescu & Tavlarides (1999)进行的研究探讨了2,2',3,3',5,6,6'-七氯联苯在超临界流体(如二氧化碳,经n-丁烷和甲醇改性)中的溶解度。这项研究对于理解多氯联苯的环境行为和潜在的污染物修复方法具有重要意义。
化学和物理性质
- 量子化学研究:Yang et al. (2016)进行的研究利用量子化学描述符开发了一个定量结构-活性关系(QSAR)模型。该模型有助于预测多氯联苯(包括2,2',3,3',5,6,6'-七氯联苯)与羟基自由基的反应性,这对于理解它们在大气中的命运至关重要。
环境化学和毒性
微生物脱氯:Van Dort & Bedard (1991)和Bedard et al. (1996)的研究证明了多氯联苯的微生物脱氯作用。这些发现对于针对多氯联苯污染环境的生物修复策略至关重要。
提取和检测方法:Lin et al. (2015)进行的研究专注于利用金属有机框架在鱼样本中提取和检测多氯联苯(包括2,2',3,3',5,6,6'-七氯联苯)。这项研究有助于监测和管理食物来源中的多氯联苯污染。
环境影响和修复
土壤中的催化脱氯:He et al. (2008)进行的研究调查了土壤中2,2',3,3',5,6,6'-七氯联苯的催化脱氯,这是环境修复的重要方面。
水中的化学去除:Nollet、Lutgen和Verstraete(2002)研究了在常温条件下从水中去除多氯联苯(包括2,2',3,3',5,6,6'-七氯联苯)的化学方法。这项研究有助于开发从受污染水源中去除多氯联苯的方法。
属性
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-11(18)6(15)3-7(16)12(9)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHVYEUZLSYHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073538 | |
| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
CAS RN |
52663-64-6 | |
| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',5,6,6'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166JMZ6X6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







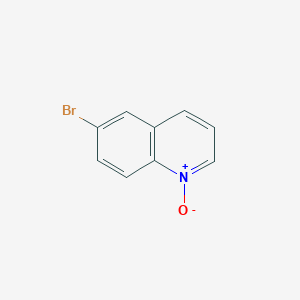
![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)
